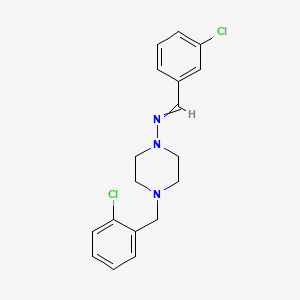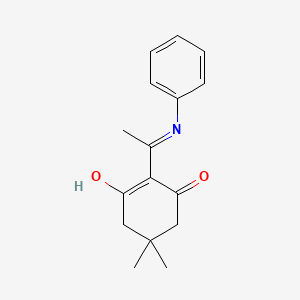
2-(1-anilinoethylidene)-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-anilinoethylidene)-5,5-dimethyl-1,3-cyclohexanedione, commonly known as ADC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 297.38 g/mol.
Mecanismo De Acción
The mechanism of action of ADC is not fully understood, but it is believed to act as a nucleophile in organic reactions. Its aniline group can undergo nucleophilic attack on electrophilic species, leading to the formation of new chemical bonds. This property makes ADC a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ADC. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADC has several advantages for use in laboratory experiments. Its unique chemical properties make it a versatile reagent that can be used in a variety of reactions. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limited research on its biochemical and physiological effects means that caution should be exercised when using ADC in experiments.
Direcciones Futuras
There are several potential future directions for research on ADC. One area of interest is the development of new catalytic processes using ADC as a reagent. Additionally, ADC could be used in the development of new materials with unique properties. Further research is also needed to fully understand the biochemical and physiological effects of ADC.
Métodos De Síntesis
ADC can be synthesized through a multi-step process that involves the reaction of aniline with 5,5-dimethylcyclohexane-1,3-dione. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product. The resulting ADC can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
ADC has been used in a variety of scientific research applications, particularly in the field of organic chemistry. Its unique chemical properties make it an ideal candidate for studying reaction mechanisms and catalytic processes. ADC has also been used in the development of new materials, such as polymers and dyes.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(C-methyl-N-phenylcarbonimidoyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(17-12-7-5-4-6-8-12)15-13(18)9-16(2,3)10-14(15)19/h4-8,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVMOSOEGPDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[1-(phenylamino)ethylidene]cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

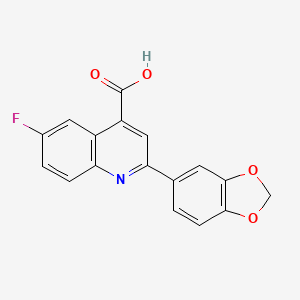
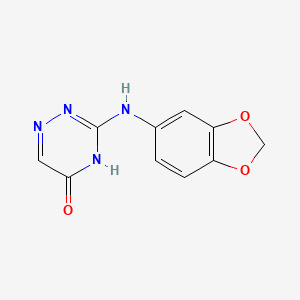
![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)
![2,2'-[(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(iminomethylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B6121589.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121591.png)
![[1-(4-quinolinylmethyl)-2-piperidinyl]methanol](/img/structure/B6121596.png)
![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)
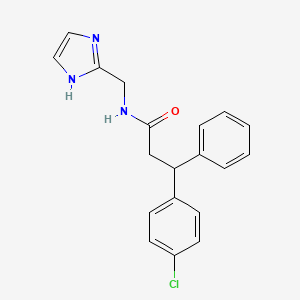
![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
